molecular formula C8H8BrClO2 B13937819 (4-Bromo-2-chloro-5-methoxyphenyl)methanol

(4-Bromo-2-chloro-5-methoxyphenyl)methanol

Cat. No.: B13937819
M. Wt: 251.50 g/mol
InChI Key: UJNJUDZVPMOUCG-UHFFFAOYSA-N
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Description

(4-Bromo-2-chloro-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with a methanol group. It is a derivative of phenol and is used in various chemical reactions and applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chloro-5-methoxyphenyl)methanol typically involves multiple stepsThe reaction conditions often involve the use of bromine and a suitable catalyst, such as iron powder, to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method, which simplifies the process by combining multiple reaction steps into a single procedure. This method can reduce the consumption of catalysts and solvents, making the production more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chloro-5-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Bromo-2-chloro-5-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-chloro-5-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its reactivity, allowing it to interact with enzymes or receptors in biological systems. The methoxy group can also influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-chloro-5-methoxyphenyl)methanol is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C8H8BrClO2

Molecular Weight

251.50 g/mol

IUPAC Name

(4-bromo-2-chloro-5-methoxyphenyl)methanol

InChI

InChI=1S/C8H8BrClO2/c1-12-8-2-5(4-11)7(10)3-6(8)9/h2-3,11H,4H2,1H3

InChI Key

UJNJUDZVPMOUCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Cl)Br

Origin of Product

United States

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